Prothoate is a colorless crystalline solid, with a camphor-like odor. Technical product is an amber to yellow semi-solid. Used as an insecticide and an acaricide. (EPA, 1998) Prothoate is an organic thiophosphate.
0.01 M Miscible with most organic solvents e.g. hexane, cyclohexane, higher petroleum fractions <30. Light petroleum <20, glycerol <10 (all in g/kg , 20 °C) In water, 2.5X10+3 mg/L at 20 °C
Synonyms
Prothoate; Telefos
Canonical SMILES
CCOP(=S)(OCC)SCC(=O)NC(C)C
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Risdiplam is a survival of motor neuron-2 (SMN2) splicing modifier. It enhances SMN2 splicing (EC1.5x = 40 nM) and increases SMN protein levels (EC1.5x = 163 nM) in cellular assays. Risdiplam (3 mg/kg) increases brain and quadricep muscle SMN protein levels in the adult C/C-allele mouse model of mild spinal muscular atrophy (SMA) and the SMND7 neonate mouse model of severe SMA. It also increases the number of vesicular glutamate transporter 1 (vGLUT1) proprioceptive inputs on motor neurons, the number of L3 to L5 spinal motor neurons, the percentage of fully innervated neuromuscular junctions (NMJs), and the size of the extensor digitorum longus muscles in adult SMND7 mice. Formulations containing risdiplam have been used in the treatment of spinal muscular atrophy. Risdiplam, also known as RG7916 and RO7034067, is a gene splicing modulator (neuromuscular disease).
Risedronate is a heterocyclic orally active aminobisphosphonate. Like other bisphosphonates, it inhibits bone resorption. In addition, it has antimalarial activity and inhibits growth of P. falciparum in vitro (IC50 = 20.3 µM) and P. berghei in vivo (25 mg/kg for one week). It also inhibits protein prenylation by preventing the transfer of a farnesyl pyrophosphate group to parasite proteins. Formulations containing risedronate have been used to reduce fracture risk in both age- and steroid-related osteoporosis. Risedronate sodum Impurity Risedronate Sodium, a nitrogen-containing bisphosphonate, inhibits osteoclast-mediated bone resorption and modulates bone metabolism, used in the treatment of osteoporosis. Risedronate causes a total inhibition of colony formation whereas Etidronate has relatively little effect in calcifying fibroblastic colony-forming unit (CFU-f) cultures of rat bone marrow cells in vitro. Risedronate (1 μM) decreases the formation of colonies displaying osteoblastic characteristics such as alkaline phosphatase expression, collagen accumulation, and calcification. Risedronate (1 nM) and alendronate increases the formation of fibroblastic colonies, suggesting a mild anabolic effect, however, the formation of colonies with osteoblastic properties is not affected. Risedronate (1 mg/kg) significantly increases the volumetric densities of bone (Vb) and osteoblast Vob and decreases Vm more prominently in rats.
Ripretinib is an inhibitor of KIT and PDGFRα (IC50s = 3 and 3.6 nM, respectively). It is selective for KIT and PDGFRα over a panel of 300 kinases (IC50s = >100 nM) but does inhibit DDR2, VEGFR2, PDGFRβ, and Tie2 (IC50s = <10 nM for all). It also inhibits mutant isoforms of KIT and PDGFRα, including KITV654A, KITT670I, KITD816H, KITD816V, and PDGFRαD842V (IC50s = 11, 9.2, 18, 25, and 36 nM, respectively). Ripretinib induces apoptosis in ROSA wild-type, and KITD816V- or KITK509I-expressing mast cells in a concentration-dependent manner. It reduces tumor growth and increases survival in an imatinib-resistant patient-derived xenograft (PDX) mouse model of gastrointestinal stromal tumors (GISTs) when administered at doses of 50 and 100 mg/kg. Formulations containing ripretinib have been used in the treatment of GISTs. Ripretinib, also known as DCC-2618, is a potent, orally active and selective KIT/PDGFR inhibitor with potential antineoplastic activity. DCC-2618 targets and binds to both wild-type and mutant forms of KIT and PDGFRa specifically at their switch pocket binding sites, thereby preventing the switch from inactive to active conformations of these kinases and inactivating their wild-type and mutant forms. DCC-2618 also inhibits several other kinases, including vascular endothelial growth factor receptor type 2 (VEGFR2; KDR), angiopoietin-1 receptor (TIE2; TEK), PDGFR-beta and macrophage colony-stimulating factor 1 receptor (FMS; CSF1R), thereby further inhibiting tumor cell growth. Note: Many vendors listed wrong structure with CAS#1225278-16-9
S-17092 is a drug which acts as a selective inhibitor of the enzyme prolyl endopeptidase. This enzyme is involved in the metabolic breakdown of a number of neuropeptide neurotransmitters in the brain, nd so inhibiting the action of the enzyme increases the activity of these neuropeptides. This produces nootropic effects which make S-17092 a promising and novel treatment for neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.